molecular formula C8H8N2O2 B12010521 N-(3-formamidophenyl)formamide CAS No. 25227-79-6

N-(3-formamidophenyl)formamide

Cat. No.: B12010521
CAS No.: 25227-79-6
M. Wt: 164.16 g/mol
InChI Key: UUVQMYVHPTWCIV-UHFFFAOYSA-N
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Description

N-(3-formamidophenyl)formamide is an organic compound with the molecular formula C8H8N2O2. It contains a phenyl ring substituted with two formamide groups at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diphenylformamidine: Contains two phenyl rings and formamidine groups.

    N-(4-nitrophenyl)formamide: Similar structure but with a nitro group at the 4-position.

    N-formylmorpholine: Contains a morpholine ring with a formyl group.

Uniqueness

N-(3-formamidophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Unlike other formamide derivatives, its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

25227-79-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(3-formamidophenyl)formamide

InChI

InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12)

InChI Key

UUVQMYVHPTWCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)NC=O

Origin of Product

United States

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